molecular formula C7H10ClN3O B7872981 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine

Cat. No.: B7872981
M. Wt: 187.63 g/mol
InChI Key: QIBTULZDADFMMI-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxyethyl)pyrazin-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with a chlorine atom and an N-(2-methoxyethyl) group, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine typically involves the reaction of 3-chloropyrazin-2-amine with 2-methoxyethanol under specific conditions. The reaction can be facilitated by using a suitable catalyst and maintaining appropriate temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-methoxyethyl)pyrazin-2-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological applications, such as serving as a precursor for the development of new drugs or bioactive molecules. Its interaction with biological targets can be studied to understand its effects on various biological processes.

Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Research may focus on its ability to modulate biological pathways or its use in the development of new pharmaceuticals.

Industry: Industrially, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding its mechanism of action is crucial for its application in research and development.

Comparison with Similar Compounds

  • 3-Chloro-N-(2-methoxyethyl)benzothiophene-2-carboxamide

  • 3-Chloro-N-(2-methoxyethyl)pyridin-2-amine

Uniqueness: 3-Chloro-N-(2-methoxyethyl)pyrazin-2-amine is unique due to its specific structural features and reactivity. Its pyrazine ring and N-(2-methoxyethyl) group contribute to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-11-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBTULZDADFMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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